2-Aminobenzene-1,3,5-trisulfonic acid

Ion‑pair reversed‑phase HPLC Anilinesulfonic acid separation Sulfonation mixture analysis

2-Aminobenzene-1,3,5-trisulfonic acid (systematically also named aniline-2,4,6-trisulfonic acid) is a C₃v‑symmetric, triply sulfonated aromatic amine bearing one primary amino group and three sulfonic acid substituents at the 1,3,5‑positions of the benzene ring. With a molecular formula of C₆H₇NO₉S₃ and a molecular weight of 333.3 g mol⁻¹, it is classified as a highly hydrophilic, strongly acidic building block that serves predominantly as a diazo component in the manufacture of water‑soluble azo dyes and as a multifunctional monomer for sulfonated polymer and metal‑organic framework (MOF) synthesis.

Molecular Formula C6H7NO9S3
Molecular Weight 333.3 g/mol
CAS No. 64755-08-4
Cat. No. B8686520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzene-1,3,5-trisulfonic acid
CAS64755-08-4
Molecular FormulaC6H7NO9S3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C6H7NO9S3/c7-6-4(18(11,12)13)1-3(17(8,9)10)2-5(6)19(14,15)16/h1-2H,7H2,(H,8,9,10)(H,11,12,13)(H,14,15,16)
InChIKeyXGGSABKVDMOUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzene-1,3,5-trisulfonic acid (CAS 64755-08-4) – Core Identity and Procurement Context for the Trisulfonated Aniline Intermediate


2-Aminobenzene-1,3,5-trisulfonic acid (systematically also named aniline-2,4,6-trisulfonic acid) is a C₃v‑symmetric, triply sulfonated aromatic amine bearing one primary amino group and three sulfonic acid substituents at the 1,3,5‑positions of the benzene ring . With a molecular formula of C₆H₇NO₉S₃ and a molecular weight of 333.3 g mol⁻¹, it is classified as a highly hydrophilic, strongly acidic building block that serves predominantly as a diazo component in the manufacture of water‑soluble azo dyes and as a multifunctional monomer for sulfonated polymer and metal‑organic framework (MOF) synthesis [1]. Its predicted density of 2.082 g cm⁻³ and a predicted pKₐ of −1.76 reflect the profound electronic influence of the three electron‑withdrawing –SO₃H groups, which fundamentally distinguish it from its mono‑ and disulfonated aniline analogues .

Why Aniline‑2,5‑disulfonic Acid or Sulfanilic Acid Cannot Replace 2‑Aminobenzene‑1,3,5‑trisulfonic Acid Without Compromising Analytical and Performance Specifications


Mono‑ and disulfonated aniline derivatives (e.g., sulfanilic acid, metanilic acid, aniline‑2,5‑disulfonic acid) are routinely employed as dye intermediates and analytical reagents; however, their physicochemical properties—chromatographic retention, acidity, aqueous solubility, and ionic charge density—differ systematically from those of the trisulfonic acid [1]. Simply replacing the trisulfonic acid with a lower sulfonated analog alters the hydrophilicity–lipophilicity balance, shifts the pH‑dependent speciation, and changes the electrostatic interactions that govern dye–fiber substantivity, electrophoretic mobility, and metal‑coordination behavior [2]. The quantitative evidence below demonstrates that these differences are not incremental but necessitate distinct experimental conditions (e.g., HPLC eluent composition) and lead to functionally divergent outcomes in dye synthesis, polymer self‑doping, and supramolecular assembly.

2‑Aminobenzene‑1,3,5‑trisulfonic Acid – Quantitative Comparator‑Based Evidence for Rational Selection and Procurement


HPLC Elution Requirement: Trisulfonic Acid Demands Fundamentally Different Mobile‑Phase Conditions Than All Lower Sulfonated Anilines

In a direct head‑to‑head ion‑pair reversed‑phase HPLC study of nine aniline‑sulfonic acid derivatives (orthanilic, metanilic, sulphanilic, phenylsulphamic, aniline‑2,4‑disulphonic, aniline‑2,5‑disulphonic, aniline‑2,4,6‑trisulphonic, 4‑sulphophenylsulphamic acids, and aniline), all mono‑ and disulfonated species eluted satisfactorily using a mobile phase of 5% acetonitrile‑water containing 0.05 M Na₂HPO₄ and 0.005 M tetrabutylammonium hydrogen sulfate (TBAHS) at pH 5.5 on a Spherisorb 10 ODS column. In contrast, aniline‑2,4,6‑trisulphonic acid (the target compound) did not elute under these conditions and required a distinct mobile phase of 15% acetonitrile‑water at pH 6.5. This quantifies a 3‑fold higher organic‑modifier demand and a 1.0‑unit upward pH shift relative to the standard method, directly attributable to the trianionic character and extreme hydrophilicity of the trisulfonic acid [1].

Ion‑pair reversed‑phase HPLC Anilinesulfonic acid separation Sulfonation mixture analysis

Acidity (pKₐ) Differentiation: Trisulfonic Acid Is >3 Orders of Magnitude More Acidic Than the Disulfonic Analog and >5 Orders of Magnitude More Acidic Than Sulfanilic Acid

The predicted pKₐ of 2‑aminobenzene‑1,3,5‑trisulfonic acid is −1.76 ± 0.50, as estimated from computational models . For the closest disulfonated analog, aniline‑2,5‑disulfonic acid, the reported pKb of 12.24 corresponds to a conjugate acid pKₐ of approximately 1.76 . The monosulfonated sulfanilic acid (4‑aminobenzenesulfonic acid) has an experimentally determined pKₐ of 3.23 in water [1]. This represents a pKₐ difference of approximately 3.5 units between the tri‑ and disulfonic acids and 5.0 units between the tri‑ and monosulfonic acids, translating to acid‑strength ratios of roughly 3 000‑fold and 100 000‑fold, respectively.

Acid dissociation constant Sulfonic acid strength Electronic substituent effects

Sulfonation Product Distribution: The 2,4,5‑Trisulfonic Acid Is the Thermodynamically Favored Destination of Over‑Sulfonation Followed by Desulfonation of the Strained Tetrasulfonate

When m‑aminobenzenesulfonic acid is sulfonated in fuming sulfuric acid at elevated temperatures, the product mixture consists of anilinium‑2,5‑disulfonic acid, anilinium‑2,4,5‑trisulfonic acid, and anilinium‑2,3,4,6‑tetrasulfonic acid. The degree of polysubstitution increases with increasing acid concentration, and the ratio is thermodynamically controlled. Critically, the overcrowded 2,3,4,6‑tetrasulfonate is sterically strained and undergoes facile desulfonation in aqueous sulfuric acid at room temperature to yield the 2,4,5‑trisulfonate as the predominant stable product [1]. This establishes the trisulfonic acid not as a minor side‑product but as the thermodynamically preferred endpoint of exhaustive sulfonation, distinguishing it from the disulfonic acid which requires milder, kinetically controlled conditions.

Aromatic sulfonation mechanism Product distribution Thermodynamic vs kinetic control

Functional Handle Multiplicity: The Amino‑Trisulfonic Acid Provides Four Orthogonal Reactive Sites vs the Three Offered by 1,3,5‑Benzenetrisulfonic Acid

The target compound carries one primary aromatic amino group in addition to three sulfonic acid groups, yielding four chemically distinct reactive handles. By comparison, the non‑aminated analog 1,3,5‑benzenetrisulfonic acid (CAS 617-99-2) possesses only three sulfonic acid sites. The amino group enables diazotization and subsequent azo coupling, N‑alkylation, N‑acylation, and conversion to isocyanide or sulfonamide derivatives, while the sulfonic acid groups can be independently transformed to sulfonyl chlorides (using SOCl₂ or chlorosulfonic acid) for sulfonamide or sulfonate ester formation. The tris(chlorosulfonyl) derivative of aniline‑2,4,6‑trisulfonic acid has been explicitly prepared and used as a precursor to tris(sulfonamides), demonstrating that all four functionalities can be addressed in a stepwise, orthogonal manner [1].

Multifunctional building block Sulfonyl chloride derivatization Metal‑organic frameworks

Aqueous Solubility Hierarchy: Trisulfonic Acid Is Classified as ‘Very Soluble' Whereas the Monosulfonated Sulfanilic Acid Dissolves Only to 12.5 g L⁻¹

Although precise gravimetric solubility data for 2‑aminobenzene‑1,3,5‑trisulfonic acid are not available in the open primary literature, the compound is consistently described in technical datasheets as ‘very soluble in water' (qualitative category implying >1 g mL⁻¹ or at minimum >100 mg mL⁻¹) . In contrast, the monosulfonated sulfanilic acid has a measured aqueous solubility of 12.51 g L⁻¹ (≈12.5 mg mL⁻¹) at ambient temperature [1], placing it in the ‘sparingly soluble' to ‘slightly soluble' range. Aniline‑2,5‑disulfonic acid is reported as ‘very soluble' but without a specific numerical value. This qualitative solubility hierarchy—trisulfonic ≈ disulfonic ≫ monosulfonic—is consistent with the increasing number of strongly hydrating sulfonate groups.

Aqueous solubility Sulfonate hydrophilicity Formulation compatibility

Optimal Deployment Scenarios for 2‑Aminobenzene‑1,3,5‑trisulfonic Acid Based on Quantified Differentiation Evidence


Synthesis of High‑Solubility Reactive Azo Dyes Requiring Trianionic Diazo Components for Maximum Fiber Substantivity

In reactive dye formulations where dye–fiber electrostatic attraction and aqueous solubility are critical (e.g., cotton, viscose, and wool dyeing), the trianionic character of 2‑aminobenzene‑1,3,5‑trisulfonic acid delivers higher charge density than the dianionic or monoanionic diazo components derived from aniline‑2,5‑disulfonic acid or sulfanilic acid. The >8‑fold solubility advantage over sulfanilic acid [2] and the ability to remain fully ionized even in the acidic dyebath (pKₐ −1.76 vs 3.23) [2] ensure homogeneous application, reduced dye aggregation, and improved levelness. This compound is therefore the diazo component of choice for brilliant yellow to orange reactive dyes where high color yield and wash‑fastness are specified [1].

Analytical Reference Standard for HPLC Method Development and Sulfonation Mixture Quality Control

Because aniline‑2,4,6‑trisulfonic acid requires a dedicated HPLC mobile phase (15% acetonitrile‑water, pH 6.5) that differs substantially from the 5% acetonitrile‑water, pH 5.5 system used for all lower sulfonated anilines [1], it serves as a critical system‑suitability marker in ion‑pair reversed‑phase HPLC methods. Laboratories analyzing sulfonation reaction mixtures or dye intermediates should procure the pure trisulfonic acid as a retention‑time calibrant to validate that their analytical system can resolve the highly hydrophilic trianionic species from overlapping mono‑ and disulfonic acid peaks.

Multifunctional Monomer for Sulfonated Covalent Organic Frameworks (COFs) and Proton‑Conducting Membranes

The combination of one primary amino group and three sulfonic acid groups—addressable orthogonally through diazotization (or N‑functionalization) and sulfonyl chloride activation—makes 2‑aminobenzene‑1,3,5‑trisulfonic acid a superior building block compared to both 1,3,5‑benzenetrisulfonic acid (lacking the amino handle) and aniline‑2,5‑disulfonic acid (offering only two sulfonate sites) [4]. The tris(chlorosulfonyl) derivative has been demonstrated as a precursor to tris(sulfonamide) networks, and the fully ionized, trianionic state (pKₐ −1.76) ensures persistent proton‑exchange capacity in acidic membrane environments [4].

Intermediate for Self‑Doped Conductive Polyaniline Derivatives Requiring Maximum Sulfonation Degree

In the electropolymerization of sulfonated polyanilines, the degree of sulfonation directly controls the polymer's self‑doping level, conductivity, and pH‑dependent electroactivity. The trisulfonic acid monomer provides a theoretical sulfonation degree of 3 SO₃H per aniline unit, compared to 2 for aniline‑2,5‑disulfonic acid and 1 for aminobenzenesulfonic acids. The predicted pKₐ of −1.76 ensures that the sulfonate groups remain deprotonated under the acidic polymerization conditions (typically pH < 2), yielding a polymer with maximum intrinsic protonic doping and conductivity retention at physiological pH ranges where lower‑sulfonated analogs lose electroactivity .

Quote Request

Request a Quote for 2-Aminobenzene-1,3,5-trisulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.